Aryl Chloride Cross‑Coupling: Quantitative Yields for N,N‑Dialkylaminomethyltrifluoroborate vs. Alternative Electrophile Classes
N,N‑Dialkylaminomethyltrifluoroborates (including the dimethylamino variant) cross‑couple with aryl chlorides in yields of 68–90% under standard Suzuki–Miyaura conditions, enabling the use of more abundant, less expensive aryl chloride electrophiles relative to aryl bromides or iodides [REFS‑1]. This performance contrasts with many organometallic aminomethylating reagents that require more reactive (and costly) bromide or iodide partners to achieve comparable efficiency.
| Evidence Dimension | Isolated yield in Suzuki–Miyaura cross‑coupling with aryl electrophiles |
|---|---|
| Target Compound Data | N,N‑Dialkylaminomethyltrifluoroborate with aryl chlorides: 68–90% isolated yield |
| Comparator Or Baseline | Same trifluoroborate class with aryl bromides: 70–91% isolated yield; aryl iodides/triflates: 62–84% yield |
| Quantified Difference | Aryl chlorides perform comparably to bromides (within 2–3% yield differential in representative cases) |
| Conditions | 5 mol% Pd(OAc)₂, 10 mol% SPhos or RuPhos, 3 equiv K₂CO₃, toluene/H₂O (4:1), 80–100 °C, 20–24 h |
Why This Matters
Procurement decisions favoring this reagent enable cost‑efficient aryl chloride coupling without yield penalty, reducing overall electrophile cost relative to bromide‑ or iodide‑dependent aminomethylation routes.
- [1] Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. Scope of Aminomethylations via Suzuki−Miyaura Cross‑Coupling of Organotrifluoroborates. J. Org. Chem. 2008, 73, 2052–2057. View Source
